Methyl 3-amino-5-chloro-4-fluorobenzoate Methyl 3-amino-5-chloro-4-fluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1554796-63-2
VCID: VC4461897
InChI: InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3
SMILES: COC(=O)C1=CC(=C(C(=C1)Cl)F)N
Molecular Formula: C8H7ClFNO2
Molecular Weight: 203.6

Methyl 3-amino-5-chloro-4-fluorobenzoate

CAS No.: 1554796-63-2

Cat. No.: VC4461897

Molecular Formula: C8H7ClFNO2

Molecular Weight: 203.6

* For research use only. Not for human or veterinary use.

Methyl 3-amino-5-chloro-4-fluorobenzoate - 1554796-63-2

Specification

CAS No. 1554796-63-2
Molecular Formula C8H7ClFNO2
Molecular Weight 203.6
IUPAC Name methyl 3-amino-5-chloro-4-fluorobenzoate
Standard InChI InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3
Standard InChI Key CJMAXUWQSZBVPY-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C(=C1)Cl)F)N

Introduction

Chemical Structure and Molecular Characteristics

Methyl 3-amino-5-chloro-4-fluorobenzoate belongs to the class of halogenated aromatic amines. Its molecular formula is C8H7ClFNO2\text{C}_8\text{H}_7\text{ClFNO}_2, with a molecular weight of 203.60 g/mol . The compound features a benzoate ester group at position 1, an amino group at position 3, chlorine at position 5, and fluorine at position 4 (Figure 1). This substitution pattern creates a sterically hindered aromatic system, influencing its electronic properties and reactivity.

Key Structural Features:

  • Amino Group (-NH2_2): Enhances nucleophilic reactivity and participates in hydrogen bonding.

  • Halogen Substituents (Cl, F): Electron-withdrawing groups that activate the aromatic ring for electrophilic substitution while directing reactivity to specific positions.

  • Ester Group (-COOCH3_3): Increases solubility in organic solvents and serves as a leaving group in hydrolysis reactions .

Predicted collision cross-section (CCS) values for adducts of this compound, such as [M+H]+[M+H]^+ (136.6 Ų) and [M+Na]+[M+Na]^+ (148.8 Ų), highlight its structural compactness and potential interactions in mass spectrometry applications .

Synthesis and Industrial Production

Laboratory Synthesis

The primary synthesis route involves the esterification of 3-amino-5-chloro-4-fluorobenzoic acid with methanol under acidic conditions. A typical procedure includes:

  • Reaction Setup: Refluxing equimolar amounts of the carboxylic acid and methanol in the presence of concentrated sulfuric acid (catalyst) at 60–80°C for 6–12 hours.

  • Workup: Neutralization with aqueous sodium bicarbonate, followed by extraction with ethyl acetate and purification via recrystallization or column chromatography.

  • Yield Optimization: Achieved by maintaining a 1:5 molar ratio of acid to methanol and using molecular sieves to remove water, yielding >90% purity.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency and scalability. Automated systems control temperature and stoichiometry, while advanced purification techniques like fractional distillation ensure high yields (>85%). Key challenges include managing exothermic reactions and minimizing byproducts such as dimethyl sulfate.

Physicochemical Properties

The compound’s properties are critical for its handling and application:

PropertyValue/RangeMethod/Source
Solubility>50 mg/mL in DMSO, acetoneExperimental data
LogP (Partition Coefficient)2.4–2.6Computational
Melting Point120–125°C (decomposes)Differential Scanning Calorimetry

Solubility Insights:

  • High solubility in polar aprotic solvents (e.g., DMSO) facilitates its use in organic synthesis.

  • Limited water solubility (<1 mg/mL) necessitates solvent optimization for biological assays .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chloro substituent at position 5 undergoes nucleophilic substitution with amines, alkoxides, or thiols. For example:

Ar-Cl+NaOCH3Ar-OCH3+NaCl\text{Ar-Cl} + \text{NaOCH}_3 \rightarrow \text{Ar-OCH}_3 + \text{NaCl}

Reaction rates are accelerated by the electron-withdrawing effects of the fluorine and ester groups, which polarize the C-Cl bond .

Electrophilic Aromatic Substitution

The amino group directs electrophiles to the para position (relative to itself), while fluorine and chlorine deactivate the ring. Nitration experiments yield mono-nitro derivatives at position 6, confirmed by 1H^1\text{H} NMR.

Hydrolysis and Derivatization

The ester group hydrolyzes under acidic or basic conditions to form 3-amino-5-chloro-4-fluorobenzoic acid, a precursor for amide or peptide coupling reactions .

Applications in Medicinal Chemistry and Drug Development

Enzyme Inhibition Studies

Fluorinated benzoates, including this compound, exhibit strong binding to cytochrome P450 enzymes (e.g., CYP3A4) with inhibition constants (KiK_i) as low as 1.2 µM . The fluorine atom enhances binding via hydrophobic interactions, while the amino group forms hydrogen bonds with active-site residues .

Antimicrobial Activity

Preliminary assays against Escherichia coli and Staphylococcus aureus show moderate activity (MIC: 50–100 µg/mL), suggesting potential as a scaffold for antibiotic development .

Prodrug Design

The ester moiety serves as a prodrug linkers, enabling controlled release of active metabolites in vivo. For example, hydrolysis in plasma releases 3-amino-5-chloro-4-fluorobenzoic acid, which exhibits anti-inflammatory properties.

Comparison with Structural Isomers

The positional arrangement of substituents significantly impacts properties and applications:

Isomer (CAS No.)Substituent PositionsSolubility (mg/mL)LogPKey Application
3-Amino-5-chloro-4-fluoro (1554796-63-2)3-NH2_2, 5-Cl, 4-F>50 (DMSO)2.4Enzyme inhibition
2-Amino-4-chloro-5-fluoro (104901-79-3)2-NH2_2, 4-Cl, 5-F30–40 (DMSO)2.1Antimicrobial agents
2-Amino-5-chloro-4-fluoro (936540-27-1)2-NH2_2, 5-Cl, 4-F20–30 (DMSO)2.3Anticancer research

Key Trends:

  • Solubility: Decreases with ortho-substituted amino groups due to steric hindrance.

  • Bioactivity: Meta-substituted derivatives (e.g., 3-amino) show enhanced enzyme binding compared to ortho analogs .

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